molecular formula C15H11Cl2NO4 B2694418 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287270-90-8

4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2694418
CAS RN: 2287270-90-8
M. Wt: 340.16
InChI Key: JYZUVCZCHSQWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed drugs in the world, with millions of people using it every day.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties. It is a highly effective anti-inflammatory and analgesic agent, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have cytotoxic effects on some cell types, and it may interfere with the activity of other drugs or experimental protocols.

Future Directions

There are several future directions for research on 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research to better understand the molecular mechanisms underlying its anti-inflammatory and analgesic effects.
Conclusion
In conclusion, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is well understood, and it has been shown to be effective in the treatment of a wide range of conditions. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid remains a valuable tool for scientific research, and there are several future directions for research on this important drug.

Synthesis Methods

The synthesis of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with sodium hydroxide to form the sodium salt of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. The sodium salt is then converted to the free acid form using hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-11-6-10(14(19)20)13(7-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUVCZCHSQWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.